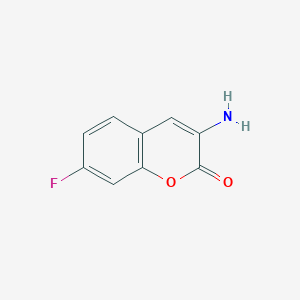
3-Amino-7-fluoro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-7-fluoro-2H-chromen-2-one: is a derivative of the chromen-2-one family, which is known for its diverse biological and pharmacological properties. This compound features an amino group at the third position and a fluorine atom at the seventh position on the chromen-2-one scaffold. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-fluoro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated benzaldehyde, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of green solvents and catalysts to minimize environmental impact. The reaction conditions are optimized to achieve high purity and yield, often involving temperatures ranging from 50°C to 150°C and pressures up to 10 atm.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-7-fluoro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted chromen-2-one compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-7-fluoro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-7-fluoro-2H-chromen-2-one involves its interaction with various molecular targets. The amino group allows for hydrogen bonding with biological macromolecules, while the fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The compound may inhibit specific enzymes or interact with DNA, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2H-chromen-2-one: Lacks the fluorine atom, resulting in different biological properties.
7-Fluoro-2H-chromen-2-one: Lacks the amino group, affecting its reactivity and applications.
3-Amino-7-hydroxy-2H-chromen-2-one: The hydroxyl group at the seventh position alters its chemical behavior and biological activity.
Uniqueness
The presence of both the amino group and the fluorine atom in 3-Amino-7-fluoro-2H-chromen-2-one makes it unique, offering a combination of properties that can be fine-tuned for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C9H6FNO2 |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
3-amino-7-fluorochromen-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H,11H2 |
Clave InChI |
XJLZAEHZJGHILM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)OC(=O)C(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


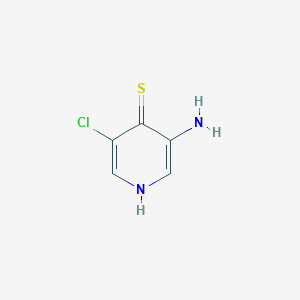
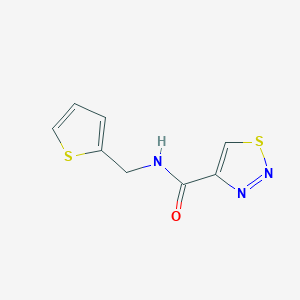
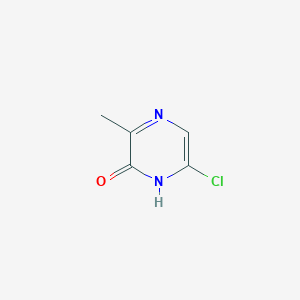
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
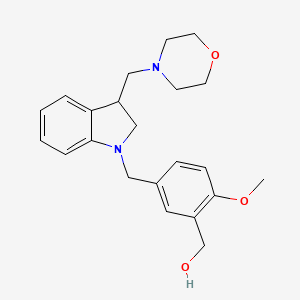
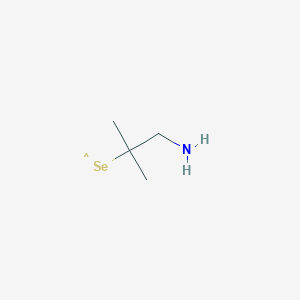
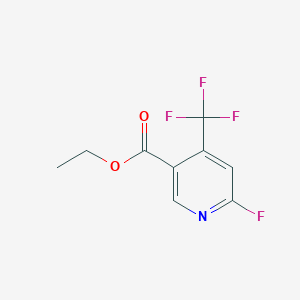
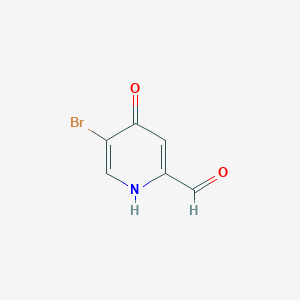
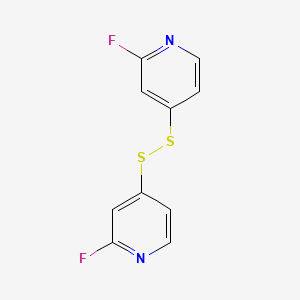
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
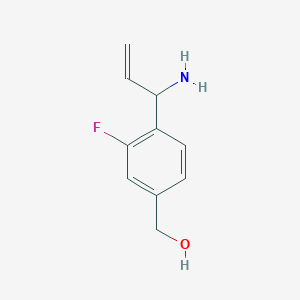
![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
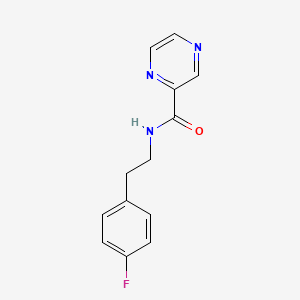
![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)
